molecular formula C25H21BrN2O2 B7699770 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide

2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide

Cat. No. B7699770
M. Wt: 461.3 g/mol
InChI Key: UFNCFAUOBWFVBE-UHFFFAOYSA-N
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Description

2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide, also known as BMH-21, is a chemical compound that has gained attention in the scientific community due to its potential as a cancer treatment. BMH-21 has shown promising results in preclinical studies and has the potential to become an effective treatment for various types of cancer.

Mechanism of Action

2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide works by targeting a specific protein called heat shock protein 90 (Hsp90), which is overexpressed in cancer cells. Hsp90 is involved in the stabilization and activation of many proteins that are critical for cancer cell survival and growth. By inhibiting Hsp90, this compound disrupts these signaling pathways and induces cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cancer cells. It induces cell cycle arrest, inhibits angiogenesis, and promotes apoptosis, all of which contribute to its anticancer activity. This compound has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide as a research tool is its selectivity for cancer cells. This makes it a useful compound for studying cancer biology and developing new cancer treatments. However, this compound is still in the preclinical stage of development, and more research is needed to determine its safety and efficacy in humans. Additionally, the synthesis of this compound is complex and requires specialized equipment and expertise, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide. One area of interest is the development of new analogs with improved potency and selectivity. Another direction is the investigation of this compound in combination with other cancer treatments to enhance their efficacy. Additionally, more research is needed to understand the safety and toxicity of this compound in humans, which will be critical for its eventual clinical development.

Synthesis Methods

2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide can be synthesized using a multistep process involving the reaction of 2-hydroxy-7-methylquinoline with p-tolyl isocyanate and subsequent bromination. This synthesis method has been reported in several scientific papers and has been optimized for high yield and purity.

Scientific Research Applications

2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(p-tolyl)benzamide has been extensively studied for its potential as a cancer treatment. It has been shown to selectively kill cancer cells while sparing normal cells, making it a promising candidate for cancer therapy. This compound has been tested on various cancer cell lines, including breast cancer, lung cancer, and leukemia, and has shown potent anticancer activity.

properties

IUPAC Name

2-bromo-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2O2/c1-16-8-11-20(12-9-16)28(25(30)21-5-3-4-6-22(21)26)15-19-14-18-10-7-17(2)13-23(18)27-24(19)29/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNCFAUOBWFVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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